

# Fmoc-9-aminononanoic Acid: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Fmoc-9-aminononanoic acid*

Cat. No.: *B1463676*

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CAS Number: 212688-52-3

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on **Fmoc-9-aminononanoic acid**. It details its chemical properties, applications, and the experimental protocols for its use, particularly in the realm of peptide synthesis and the development of novel therapeutics.

## Core Compound Data

**Fmoc-9-aminononanoic acid** is an  $\alpha,\omega$ -amino acid derivative widely utilized as a linker or spacer in peptide synthesis and bioconjugation. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the terminal amine allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows. The nine-carbon chain provides a flexible and hydrophobic spacer, which is crucial in applications such as the design of Proteolysis-Targeting Chimeras (PROTACs) and other targeted drug delivery systems.[1][2]

Property	Value	Source
CAS Number	212688-52-3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>24</sub> H <sub>29</sub> NO <sub>4</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	395.5 g/mol (also reported as 395.6 g/mol )	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	≥97% (HPLC)	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White to off-white powder	<a href="#">[2]</a>
Melting Point	124 - 128 °C	<a href="#">[2]</a>
Storage Temperature	-20°C to 8°C	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	9-{{(9H-fluoren-9-ylmethoxy)carbonyl]amino}nonanoic acid}	<a href="#">[4]</a>
Synonyms	Fmoc-9-Anc-OH, N-(9-fluorenylmethyloxycarbonyl)-9-amino-nonanoic acid	<a href="#">[2]</a> <a href="#">[3]</a>

## Applications in Research and Drug Development

The unique bifunctional nature of **Fmoc-9-aminononanoic acid**, possessing a protected amine and a free carboxylic acid separated by a long aliphatic chain, makes it a valuable building block in several advanced applications:

- Peptide Synthesis: It serves as a non-standard amino acid to introduce a long, flexible spacer within a peptide sequence. This can be critical for mimicking natural structures or for creating peptides with specific conformational properties.[\[2\]](#)
- PROTACs: The compound is used as a linker in the synthesis of PROTACs.[\[1\]](#) PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[\[6\]](#) The length and flexibility of the linker, in this case, the nonanoic acid chain, are critical for the efficacy of the PROTAC.[\[7\]](#)

- Bioconjugation: It facilitates the attachment of peptides to other molecules, such as fluorescent dyes, biotin, or cytotoxic drugs, which is essential for developing targeted drug delivery systems and diagnostic tools.[2]
- Biomaterials and Polymer Chemistry: Its properties are leveraged in the creation of peptide-based polymers and self-assembling structures for applications in drug delivery and tissue engineering.[2]

## Experimental Protocols

The following are detailed methodologies for the incorporation of **Fmoc-9-aminononanoic acid** into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization.

### Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual synthesis of a peptide incorporating **Fmoc-9-aminononanoic acid** as a linker.

#### Materials:

- Rink Amide resin (or other suitable resin depending on the desired C-terminus)
- Fmoc-protected amino acids
- **Fmoc-9-aminononanoic acid**
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Coupling reagents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)

- Washing solvents: Methanol (MeOH), DCM, DMF
- Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

**Procedure:**

- Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 1 hour.[\[8\]](#)
- Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
  - Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[\[9\]](#)[\[10\]](#)
  - Wash the resin thoroughly with DMF (5-6 times), DCM (3 times), and DMF (3 times).
- Amino Acid Coupling (for standard amino acids):
  - In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
  - Add the activated amino acid solution to the resin.
  - Agitate the reaction mixture for 1-2 hours at room temperature.
  - Monitor the reaction completion using a qualitative method such as the Kaiser test.
  - Once the coupling is complete, drain the reaction solution and wash the resin as described in step 2.
- **Fmoc-9-aminononanoic Acid Coupling:**
  - Repeat the Fmoc deprotection (step 2) to expose the N-terminal amine of the growing peptide chain.

- In a separate vessel, dissolve **Fmoc-9-aminononanoic acid** (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
- Add the activated linker solution to the resin.
- Agitate the mixture for 2-4 hours. The longer coupling time is recommended due to the non-standard nature of the molecule.
- Monitor for reaction completion and wash the resin as described above.
- Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.
- Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
- Cleavage and Deprotection:
  - Wash the resin with DCM and dry it under a stream of nitrogen.
  - Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[\[11\]](#)
  - Filter the resin and collect the filtrate containing the cleaved peptide.
  - Precipitate the peptide by adding cold diethyl ether.
  - Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
  - Dry the crude peptide pellet under vacuum.

## Peptide Purification by High-Performance Liquid Chromatography (HPLC)

Materials:

- Crude peptide
- HPLC grade water
- HPLC grade acetonitrile (ACN)

- Trifluoroacetic acid (TFA)
- Reverse-phase C18 column

**Procedure:**

- Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA.
- Mobile Phase Preparation:
  - Mobile Phase A: 0.1% TFA in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile.
- Chromatography:
  - Equilibrate the C18 column with a low percentage of Mobile Phase B.
  - Inject the peptide sample.
  - Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30-60 minutes.
  - Monitor the elution profile using a UV detector at 214 nm and 280 nm.
- Fraction Collection: Collect the fractions corresponding to the major peak of the desired peptide.
- Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide as a white powder.

## Characterization by Mass Spectrometry

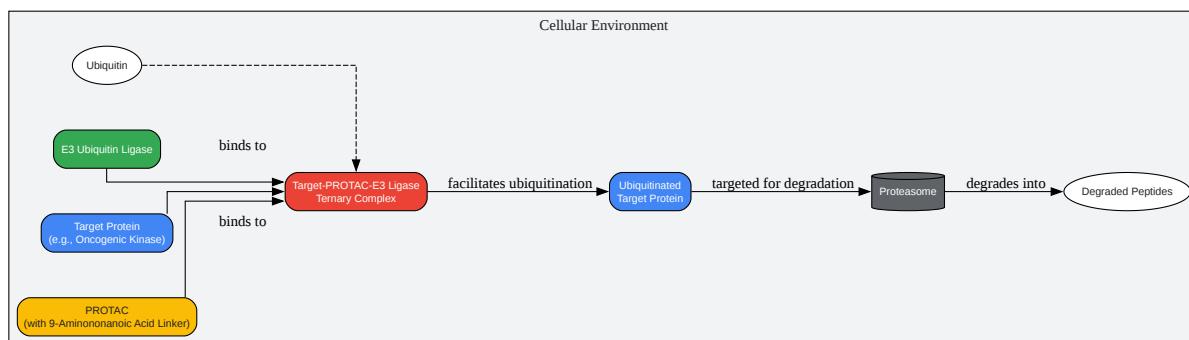
**Procedure:**

- Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent for mass spectrometry analysis (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

- Analysis: Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry to confirm the molecular weight of the synthesized peptide.

## Visualizations

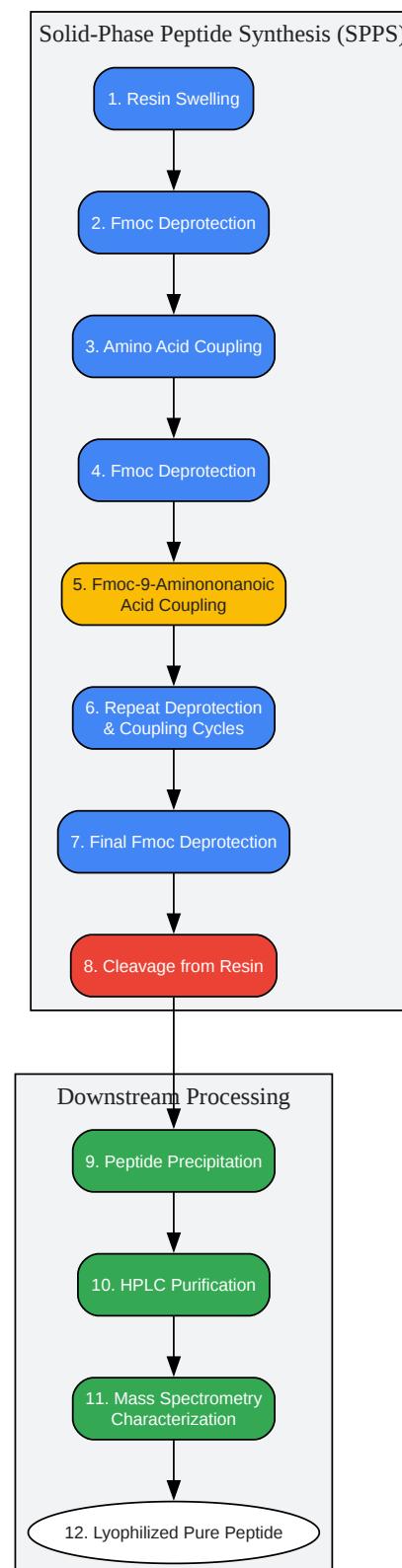
### Logical Relationship: PROTAC Mechanism of Action



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Caption: PROTACs utilize a linker, such as 9-aminononanoic acid, to form a ternary complex.

## Experimental Workflow: Peptide Synthesis and Purification



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Caption: Workflow for synthesizing and purifying a peptide with a 9-aminononanoic acid linker.

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